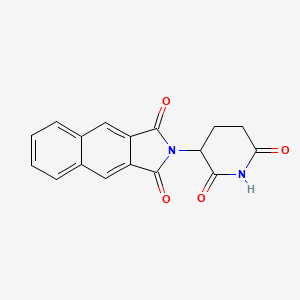

Thalidomide-benzo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomide-benzo is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its dark history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in oncology and immunology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-benzo involves the modification of the thalidomide molecule to introduce a benzyl group. The general synthetic route includes the following steps:

Formation of the phthalimide ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.

Introduction of the glutarimide ring: This involves the reaction of the phthalimide intermediate with glutaric anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-benzo undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like benzyl chloride and sodium hydroxide are employed for nucleophilic substitution

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Thalidomide-benzo has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. .

Industry: Utilized in the development of new pharmaceuticals and as a tool for studying protein degradation mechanisms

Wirkmechanismus

Thalidomide-benzo exerts its effects through multiple mechanisms:

Immunomodulation: It modulates the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.

Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Protein Degradation: This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.

Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-angiogenic effects.

Phenylphthalimide: A thalidomide analogue with similar structural features but different biological activities .

Uniqueness of Thalidomide-benzo

This compound is unique due to its specific modifications, which enhance its binding affinity to cereblon and improve its therapeutic efficacy. Its benzyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Eigenschaften

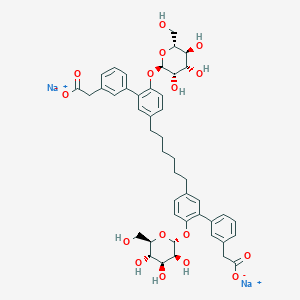

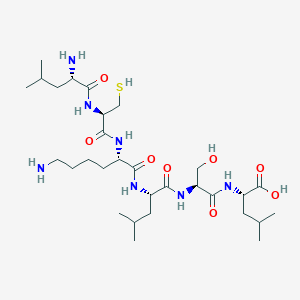

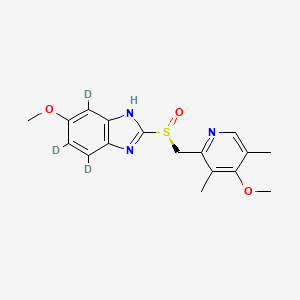

Molekularformel |

C17H12N2O4 |

|---|---|

Molekulargewicht |

308.29 g/mol |

IUPAC-Name |

2-(2,6-dioxopiperidin-3-yl)benzo[f]isoindole-1,3-dione |

InChI |

InChI=1S/C17H12N2O4/c20-14-6-5-13(15(21)18-14)19-16(22)11-7-9-3-1-2-4-10(9)8-12(11)17(19)23/h1-4,7-8,13H,5-6H2,(H,18,20,21) |

InChI-Schlüssel |

WEZVWZZGZAYKRL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)